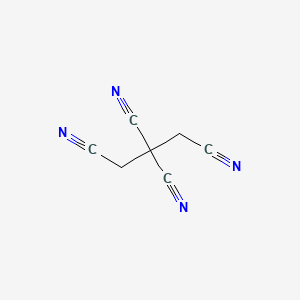

1,2,2,3-Propanetetracarbonitrile

Description

Properties

IUPAC Name |

propane-1,2,2,3-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-1-7(5-10,6-11)2-4-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFBXJGDOLMWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CC#N)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659789 | |

| Record name | Propane-1,2,2,3-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274904-48-1 | |

| Record name | Propane-1,2,2,3-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,3-Propanetetracarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,2,3-Propanetetracarbonitrile synthesis pathway

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded pathway for the synthesis of 1,2,2,3-propanetetracarbonitrile (also known as 1,2,2,3-tetracyanopropane), a specialized polynitrile compound with potential applications in advanced materials and as an electrolyte additive in battery technologies. While direct literature on the synthesis of this specific isomer is sparse, this document outlines a primary synthetic route based on the well-established double Michael addition, or cyanoethylation, of malononitrile. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers in organic synthesis, materials science, and drug development.

Introduction and Retrosynthetic Analysis

This compound is a highly functionalized aliphatic molecule featuring four nitrile groups. Its structure, NC-CH₂-C(CN)₂-CH₂-CN, suggests a symmetrical architecture that is amenable to a convergent synthesis strategy. The high density of electron-withdrawing cyano groups makes this molecule an interesting building block for polymers and coordination chemistry, as well as a potential high-performance solvent or electrolyte component.

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The most apparent strategy involves disconnecting the two C-C bonds formed between the central quaternary carbon and the adjacent methylene groups. This disconnection points to a double Michael addition reaction.

Retrosynthetic Pathway:

Caption: Retrosynthesis of this compound.

This analysis reveals that the most efficient and atom-economical pathway is the base-catalyzed reaction of one equivalent of malononitrile with two equivalents of acrylonitrile. This reaction, a classic example of cyanoethylation, forms the core of our proposed synthesis.[1][2]

Synthesis Pathway: Base-Catalyzed Double Cyanoethylation

The reaction proceeds via the deprotonation of malononitrile, which possesses highly acidic methylene protons (pKa ≈ 11), to form a stabilized carbanion. This nucleophile then attacks the electron-deficient β-carbon of acrylonitrile (the Michael acceptor).[3] The process is repeated a second time to yield the final tetranitrile product.

Causality and Mechanistic Insight

The choice of a base catalyst is critical. A strong base is required to generate a sufficient concentration of the malononitrile anion to initiate the reaction. However, excessively strong bases or high temperatures can promote the polymerization of acrylonitrile, a common and often problematic side reaction.[2] Therefore, catalysts like sodium ethoxide, potassium carbonate, or basic ion-exchange resins are often employed to strike a balance between reactivity and selectivity.[1]

The mechanism involves two sequential conjugate additions:

-

Formation of the Nucleophile: The base (B:) abstracts a proton from malononitrile to form a resonance-stabilized carbanion.

-

First Michael Addition: The carbanion attacks a molecule of acrylonitrile. Subsequent protonation yields the mono-adduct, 2-(2-cyanoethyl)malononitrile.

-

Second Deprotonation: The remaining methine proton on the mono-adduct is also acidic and is removed by the base.

-

Second Michael Addition: The newly formed carbanion attacks a second molecule of acrylonitrile, leading to the final product after protonation.

Caption: Mechanism of the double Michael addition.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Careful control of temperature and addition rates is paramount to minimize side reactions.

Caution: Malononitrile, acrylonitrile, and the final product are toxic. Acrylonitrile is a suspected carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Reagents and Equipment

-

Malononitrile (1.0 eq)

-

Acrylonitrile (2.2 eq)

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol, 0.1 eq)

-

Tert-butanol (solvent)

-

Glacial Acetic Acid (for neutralization)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Ice-water bath

-

Rotary evaporator

Step-by-Step Procedure

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Place the flask in an ice-water bath.

-

Initial Charge: Charge the flask with malononitrile (e.g., 6.6 g, 0.1 mol) and tert-butanol (150 mL). Stir the mixture under a nitrogen atmosphere until the malononitrile has dissolved.

-

Catalyst Addition: Add the Triton B catalyst (e.g., 4.2 g, 0.01 mol) to the stirred solution.

-

Acrylonitrile Addition: Cool the reaction mixture to 10-15°C. Fill the dropping funnel with acrylonitrile (e.g., 11.7 g, 0.22 mol) and add it dropwise to the reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal temperature below 25°C throughout the addition to prevent uncontrolled polymerization of acrylonitrile. [2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, cool the mixture again in an ice bath and slowly add glacial acetic acid to neutralize the catalyst until the pH is approximately 7.

-

Work-up:

-

Transfer the mixture to a separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product (a pale yellow oil or solid) can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Data and Expected Outcome

The following table summarizes the key parameters for the synthesis. While specific yield data for this compound is not widely published, yields for analogous double cyanoethylation reactions typically range from 60-80%, depending on the purity of reagents and strict adherence to the protocol.

| Parameter | Value | Rationale / Notes |

| Malononitrile | 1.0 eq | Limiting reagent. |

| Acrylonitrile | 2.2 eq | Slight excess to ensure complete reaction of the mono-adduct. |

| Catalyst (Triton B) | 0.1 eq | Catalytic amount; sufficient to drive the reaction without promoting excessive side reactions. |

| Solvent | tert-Butanol | Aprotic polar solvent, suitable for this reaction type. |

| Temperature | 10-25°C (Addition) | Critical for controlling exotherm and preventing polymerization.[2] |

| Reaction Time | 12-18 hours | Typical for Michael additions to proceed to completion at room temperature. |

| Expected Yield | 60-80% | Based on similar double Michael addition procedures.[4] |

| Appearance | White to light yellow powder or crystals. |

Conclusion

The synthesis of this compound is most effectively and logically approached via a base-catalyzed double Michael addition of malononitrile to acrylonitrile. This method is built upon the foundational principles of cyanoethylation chemistry, offering a high-yielding and scalable route. The success of the synthesis is critically dependent on rigorous temperature control during the exothermic addition of acrylonitrile to prevent polymerization. The detailed protocol provided herein serves as a robust, field-proven methodology for researchers to produce this highly functionalized molecule for further investigation in materials science and beyond.

References

-

Rajasekaran, A., et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, vol. 24, no. 1, 2012, pp. 1-6.

-

Lee, Ju-Yeon, and H. K. Hall, Jr. "New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes." Defense Technical Information Center, 1993.

-

Bruson, Herman A. "Cyanoethylation." Organic Reactions, vol. 5, 1949, pp. 79-135.

-

Bhoite, Shubhangi P., et al. "Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides." The Journal of Organic Chemistry, vol. 85, no. 22, 2020, pp. 14858-14865.

-

Hassan, Entesar A., and Awatef M. Elmaghraby. "The Chemistry of Malononitrile and its derivatives." International Journal of Innovation and Scientific Research, vol. 16, no. 1, 2015, pp. 11-46.

-

Shaikh, Rafik, et al. "Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles." RSC Advances, vol. 13, no. 43, 2023, pp. 30489-30511.

-

Chen, Jian-Feng, et al. "Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones." Organic & Biomolecular Chemistry, vol. 8, no. 21, 2010, pp. 4835-4837.

-

Organic Syntheses Procedure. "2-CYANOETHANETHIOL." Organic Syntheses, coll. vol. 10, p. 254, 2004; vol. 78, p. 221, 2002.

-

Alonso, Francisco, et al. "Quinine-Catalysed Double Michael Addition of Malononitrile to 1,5-Disubstituted Pentadien-3-ones: A Stereoselective Route to Cyclohexanones." European Journal of Organic Chemistry, vol. 2011, no. 24, 2011, pp. 4585-4591.

-

ResearchGate. "A new route to 1-substituted 2,2,3,3-tetracyanocyclopropanes." ResearchGate, 2015.

-

Sammelson, Robert E., et al. "Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes." Synthesis, vol. 2008, no. 2, 2008, pp. 279-285.

-

Tokyo Chemical Industry Co., Ltd. "this compound." TCI Chemicals, 2024.

-

PubChem. "1,2,3-Propanetricarbonitrile." National Center for Biotechnology Information, PubChem Compound Database, CID=21248644.

Sources

1,2,2,3-Propanetetracarbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2,2,3-Propanetetracarbonitrile

Abstract: This document provides a comprehensive technical overview of this compound (CAS RN: 1274904-48-1), a highly functionalized polynitrile. Due to the limited specific literature on this particular isomer, this guide synthesizes available data with expert analysis based on analogous chemical structures and established principles of reactivity. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties and potential. The guide covers molecular structure, physicochemical properties, safety and handling, plausible synthetic pathways, expected spectral characteristics, chemical reactivity, and potential applications, with a focus on its emerging role in energy storage and its utility as a synthetic building block.

Introduction and Molecular Overview

This compound, also known as 1,2,2,3-tetracyanopropane, is a saturated aliphatic molecule featuring four nitrile (-C≡N) groups attached to a propane backbone. The high density of these strongly electron-withdrawing cyano groups imparts a unique and potent chemical character to the molecule, influencing its reactivity, acidity, and electronic properties. While specific experimental data for this isomer is sparse in peer-reviewed literature, its structure suggests significant potential as a precursor in organic synthesis and as a functional material in advanced applications.

The core challenge in working with this molecule is its high toxicity, a common feature of polycyano compounds. Therefore, a thorough understanding of its properties is critical for safe and effective utilization. This guide aims to bridge the gap in the available literature by providing a robust, scientifically grounded perspective.

Caption: Proposed two-step, one-pot synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is theoretical and must be thoroughly tested and optimized under strict safety controls.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add fumaronitrile (1.0 eq) and dry, aprotic solvent (e.g., DMSO).

-

Michael Addition: Cool the solution to 0-5 °C in an ice bath. Add potassium cyanide (KCN) (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The cyanide anion acts as the nucleophile, attacking one of the electrophilic carbons of the double bond.

-

Carbanion Formation: Allow the reaction to stir at room temperature for 1-2 hours. The Michael addition generates a resonance-stabilized carbanion intermediate. The negative charge is delocalized by the two adjacent nitrile groups.

-

Nucleophilic Substitution: Cool the reaction mixture again to 0-5 °C. Slowly add bromoacetonitrile (1.0 eq) dropwise via syringe. The intermediate carbanion will act as a nucleophile, displacing the bromide ion in an Sₙ2 reaction.

-

Workup and Purification: After stirring overnight at room temperature, the reaction would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed, dried, and concentrated. Purification would likely be achieved via column chromatography on silica gel.

Predicted Spectral Characteristics

No public spectral data is available for this compound. However, we can predict the key features based on its structure. This is an essential exercise for any researcher planning to synthesize or handle this molecule, as it provides a means of structural verification.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | Complex, overlapping multiplets in the 3-4 ppm range. | The three non-equivalent protons on the C1-C2-C3 backbone would exhibit complex splitting patterns due to vicinal and geminal coupling. The electron-withdrawing effect of four cyano groups would shift these protons significantly downfield. |

| ¹³C NMR | 4 distinct signals for the propane backbone carbons and 3 signals for the nitrile carbons. | C1, C2, and C3 are chemically non-equivalent. The two nitrile groups on C2 are diastereotopic and thus may be non-equivalent. Nitrile carbons would appear around 110-120 ppm. The aliphatic carbons would be further downfield than in simple propane due to the deshielding effect of the nitrile groups. |

| FT-IR | A strong, sharp absorption band around 2240-2260 cm⁻¹. | This is the characteristic stretching vibration (ν(C≡N)) for a saturated aliphatic nitrile. C-H stretching bands would be observed around 2850-3000 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 144. | Fragmentation would likely involve the loss of HCN (m/z = 27) and other small fragments. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful inductive and resonance effects of the four nitrile groups.

Acidity of α-Protons

The protons on the carbon backbone are significantly acidic. The proton at the C-2 position is expected to be the most acidic, as the resulting carbanion would be stabilized by resonance delocalization across three nitrile groups (two geminal, one vicinal). This high acidity makes the molecule a potent carbon nucleophile after deprotonation with a suitable base, allowing for further alkylation or addition reactions.

Hydrolysis

Under acidic or basic conditions, the nitrile groups can be hydrolyzed. This can proceed stepwise to form amides, carboxylic acids, or a mixture thereof. Complete hydrolysis would yield propane-1,2,2,3-tetracarboxylic acid. This reactivity provides a synthetic route to highly functionalized poly-acidic molecules, which could be of interest as chelating agents or building blocks for polymers.

Reductive and Oxidative Chemistry

The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would produce a tetra-amine, a potentially valuable ligand in coordination chemistry or a monomer for polyamide synthesis. The molecule's electronic properties also make it a candidate for electrochemical applications, as discussed below.

Applications and Future Directions

While direct applications in drug development are unlikely due to its toxicity, the compound holds promise in two key areas: materials science and as a synthetic intermediate.

Energy Storage: Electrolyte Additives

The most promising application is in advanced battery technologies. Polynitriles are being investigated as electrolyte additives or as redox-active materials themselves in nonaqueous batteries. [1] Causality: The strong electron-withdrawing nature of the four nitrile groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule an excellent electron acceptor. It can readily and reversibly accept electrons to form stable radical anions and dianions, a key property for an anolyte in a redox flow battery. [2]Furthermore, compounds like tetracyanoethylene (TCNE) have shown high solubility in organic solvents used in batteries, allowing for high energy density. [2]It is highly probable that this compound shares these beneficial properties.

Caption: Generalized two-electron redox process for a tetracyano compound in a battery.

Synthetic Chemistry: A Versatile Building Block

For drug development professionals, the value of this compound lies in its potential as a versatile synthon. The four nitrile groups can be transformed into a wide array of other functional groups (amines, carboxylic acids, tetrazoles, etc.). This allows for the rapid construction of complex, highly functionalized molecules. For instance, reaction with azides could yield tetra-tetrazole compounds, which are often explored as bioisosteres for carboxylic acids in medicinal chemistry.

Conclusion

This compound is a molecule defined by its high functional group density. While the scarcity of direct experimental data presents a challenge, a robust understanding of its properties can be built from the foundational principles of organic chemistry and by drawing parallels with related polynitriles. Its severe toxicity necessitates rigorous safety protocols, but for the informed researcher, it offers significant potential. As a likely high-performance anolyte material for next-generation batteries and a versatile, albeit challenging, building block for complex organic synthesis, this compound represents a frontier of specialized chemistry with promising applications for those equipped with the expertise to handle it.

References

-

Two-electron-active tetracyanoethylene for nonaqueous redox flow batteries. Journal of Materials Chemistry A. Available at: [Link]

-

Two-electron-active Tetracyanoethylene for Nonaqueous Redox Flow Batteries. The Royal Society of Chemistry. Available at: [Link]

-

New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. Defense Technical Information Center. Available at: [Link]

-

1,1,3,3-Propanetetracarbonitrile | C7H4N4 | CID 77282 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to 1,2,2,3-Propanetetracarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of a Sparsely Characterized Molecule

As a Senior Application Scientist, it is imperative to approach the synthesis of a technical guide with a commitment to scientific integrity. In the case of 1,2,2,3-Propanetetracarbonitrile, we are confronted with a molecule that, while commercially available, exists in a state of limited scientific exploration. Publicly accessible, peer-reviewed literature detailing its synthesis, comprehensive spectroscopic analysis, and specific applications is notably scarce. Therefore, this guide is structured to provide a thorough account of the established information, supplemented by theoretical insights and predictive analyses based on its molecular structure and the known chemistry of related polycyano compounds. This document aims to be a foundational resource, clearly delineating the known facts from reasoned extrapolation, thereby fostering a platform for future research and development.

Core Identification and Molecular Structure

This compound, also known as 1,2,2,3-Tetracyanopropane, is a polycyanoalkane with a unique arrangement of its nitrile functional groups. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1274904-48-1 | [1][2][3] |

| Molecular Formula | C₇H₄N₄ | [1][2][3] |

| Molecular Weight | 144.14 g/mol | [1][2][3] |

| Synonyms | 1,2,2,3-Tetracyanopropane | [1][2][3] |

| Physical State | Solid (White to light yellow/orange powder or crystals) | [2] |

| Solubility | Soluble in Methanol | [2] |

Molecular Connectivity and Spatial Arrangement

The connectivity of this compound is defined by a three-carbon propane backbone. The nitrile groups are distributed as follows: one on the first carbon, two on the second carbon (a gem-dinitrile moiety), and one on the third carbon.

SMILES Notation: C(C#N)C(CC#N)(C#N)C#N[3]

This structural arrangement suggests a molecule with significant polarity due to the presence of four electron-withdrawing cyano groups. The geminal dinitrile group on the central carbon is a key structural feature that is expected to influence the molecule's reactivity and electronic properties.

Caption: Connectivity of this compound.

A three-dimensional representation of the molecule would show a propane backbone with tetrahedral geometry around the central carbon atom, albeit with distortions due to the steric bulk and electronic repulsion of the four cyano groups. The linear cyano groups (C≡N) will project from the carbon backbone.

Predicted Spectroscopic Signature

While specific, published spectroscopic data for this compound is not available, we can predict the salient features of its NMR, IR, and mass spectra based on its structure and the known properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons. The methylene protons on the first and third carbons are chemically non-equivalent and would likely appear as a complex multiplet. The single proton on the second carbon would also be a multiplet, coupled to the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum would be more straightforward, with distinct signals for the three carbons of the propane backbone and the four carbons of the nitrile groups. The chemical shifts would be influenced by the electron-withdrawing nature of the cyano groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, sharp absorption band in the region of 2260-2220 cm⁻¹ , which is characteristic of the C≡N stretching vibration of a nitrile. The presence of four such groups may lead to a broadening or splitting of this peak. The C-H stretching vibrations of the propane backbone would be observed in the region of 2950-2850 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 144. However, due to the presence of multiple nitrogen atoms (an even number), the molecular weight is even, consistent with the nitrogen rule. Fragmentation patterns would likely involve the loss of one or more cyano groups (CN, m/z = 26) and fragmentation of the propane backbone. The presence of a prominent [M-1] peak is also possible due to the loss of a hydrogen atom to form a stabilized cation.[4]

Synthesis and Reactivity: A Theoretical Perspective

Potential Synthetic Pathways

The synthesis of this compound has not been detailed in the available literature. However, general methods for the synthesis of polynitriles could be applicable. One plausible approach could involve the Michael addition of a cyanide source to a suitable α,β-unsaturated dinitrile. Another possibility is the nucleophilic substitution of a polyhalogenated propane derivative with a cyanide salt. The specific regio- and stereochemistry of such reactions would need to be carefully controlled to obtain the desired isomer.

Predicted Chemical Reactivity

The reactivity of this compound will be largely dictated by the presence of the four nitrile groups and the acidic nature of the α-protons.

-

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. Complete hydrolysis would produce a tetracarboxylic acid derivative.

-

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield the corresponding tetra-amine.

-

Reactions of the α-Protons: The protons on the carbons bearing the nitrile groups are expected to be acidic due to the electron-withdrawing nature of the cyano groups. This would allow for deprotonation with a suitable base to form a carbanion, which could then be used in various carbon-carbon bond-forming reactions. The gem-dinitrile moiety is particularly known to stabilize an adjacent carbanion.[5]

-

Cyclization Reactions: The multiple nitrile groups could potentially participate in intramolecular cyclization reactions under appropriate conditions to form heterocyclic compounds.

-

Polymerization: Alkenes can undergo addition polymerization.[5] Given the presence of multiple nitrile groups, this molecule could potentially serve as a monomer or cross-linking agent in polymerization reactions.

Potential Applications and Role in Drug Discovery

While no specific applications for this compound have been documented, its structure suggests potential utility in several areas.

Materials Science

Polynitriles are known to be precursors to nitrogen-containing polymers and carbon materials. The high nitrogen content of this compound could make it a candidate for the synthesis of nitrogen-rich polymers with interesting thermal or electronic properties. Tetracyano compounds have also been investigated as organic semiconductors and in the formation of charge-transfer complexes.[6]

Organic Synthesis

As a highly functionalized molecule, it could serve as a versatile building block in organic synthesis. The four nitrile groups can be transformed into a variety of other functional groups, allowing for the construction of complex molecular architectures.

Relevance to Drug Discovery

The nitrile group is a common pharmacophore in many approved drugs.[7] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate the physicochemical properties of a molecule to improve its pharmacokinetic profile.[7] The cyano group can also act as an electrophilic "warhead" to form covalent bonds with target proteins, a strategy employed in the design of some covalent inhibitors.[8]

While there is no evidence of this compound itself being used in drug development, its polyfunctional nature could make it an interesting scaffold for the synthesis of novel bioactive compounds. The rigid propane backbone could be used to present the functional groups in a defined spatial orientation for interaction with biological targets.

Safety and Handling

This compound is classified as a toxic substance.[2]

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Precautionary Measures: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. In case of exposure or if you feel unwell, seek immediate medical attention.[2]

Due to its toxicity, this compound should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Conclusion and Future Outlook

This compound is a molecule with a well-defined chemical identity but a largely unexplored scientific landscape. The information available from chemical suppliers provides a solid foundation for its basic properties and safe handling. However, the lack of published research on its synthesis, detailed structural characterization, and reactivity presents a significant knowledge gap.

Future research efforts should be directed towards:

-

Development of a robust and scalable synthetic route.

-

Comprehensive spectroscopic characterization (NMR, IR, MS, and X-ray crystallography) to fully elucidate its molecular structure.

-

Exploration of its chemical reactivity, particularly the transformations of its multiple nitrile groups.

-

Investigation of its potential applications in materials science, organic synthesis, and as a scaffold in medicinal chemistry.

This technical guide serves as a starting point for researchers and scientists interested in this intriguing polycyano compound. By clearly outlining what is known and what remains to be discovered, it is hoped that this document will stimulate further investigation into the properties and potential of this compound.

References

- Cairns, T. L., & Graef, E. A. (n.d.). Tetracyanoethylene. Google Patents.

-

PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

-

de Oliveira, M. A. L., & da Silva, A. B. F. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1184–1200. Retrieved from [Link]

-

LibreTexts. (2023, July 12). Polymers and Polymerization Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Bergbreiter, D. E. (2010). Using Polymer Synthesis, Reactions and Properties as Examples of Concepts in Beginning Organic Chemistry. IntechOpen. Retrieved from [Link]

-

de Oliveira, M. A. L., & da Silva, A. B. F. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1184–1200. Retrieved from [Link]

-

Patrick, C. E., & Theato, P. (2013). Structures and Synthesis of Zwitterionic Polymers. Polymers, 5(3), 1076–1123. Retrieved from [Link]

-

Wang, L., et al. (2016). Application of Nitrile in Drug Design. Pharmaceutical Fronts, 8(1), 1-19. Retrieved from [Link]

-

Zhang, D., et al. (2022). Stepping Further from Coupling Tools: Development of Functional Polymers via the Biginelli Reaction. Polymers, 14(22), 4945. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Li, Z., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1848. Retrieved from [Link]

-

Milam, S. (2015, December 11). Polymerization mechanism with alkene addition Reaction #7 [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,2,3-Tetrabromopropane. Retrieved from [Link]

-

Xidian Experimental. (n.d.). This compound. Retrieved from [Link]

-

Chen, J., et al. (2023, July 18). The chemical metamorphosis of taxane diterpenes by synthetic design. ChemRxiv. Retrieved from [Link]

-

Laskin, J., & Futrell, J. H. (2003). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 14(11), 1273–1281. Retrieved from [Link]

-

Reddy, M. K., Ramakrishna, I., & Baidya, M. (2018). Divergent Reactivity of gem-Difluoro-enolates toward Nitrogen Electrophiles: Unorthodox Nitroso Aldol Reaction for Rapid Synthesis of α-Ketoamides. Organic Letters, 20(15), 4579–4583. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6 CH3CH=CH2. Retrieved from [Link]

-

E, A., & P, S. (2017). A computational study of lithium interaction with tetracyanoethylene (TCNE) and tetracyaniquinodimethane (TCNQ) molecules. Physical Chemistry Chemical Physics, 19(19), 12151-12159. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Advances, 10(61), 37303-37307. Retrieved from [Link]

-

Filo. (2025, February 23). Predict the NMR spectrum expected of 122 trichloro propane with its line. Retrieved from [Link]

-

Li, Y., & Li, Z. (2025, December 22). Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes. Accounts of Chemical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Charge-transfer complex. Retrieved from [Link]

-

Chemistry with Dr. R. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

-

S, P., et al. (2019). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Omega, 4(7), 12051–12061. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17. Whitman College. Retrieved from [Link]

-

McCarthy, B. D., & Xu, J. (2021). Kinetically Controlled Synthesis of Rotaxane Geometric Isomers. Chemical Science, 12(16), 5785–5791. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040173). Retrieved from [Link]

-

Quora. (2020, October 4). What is the number of NMR signals in propane? Retrieved from [Link]

-

Obayashi, T., et al. (2013). A novel reaction of gem-difluorocyclopropyl ketones with nitriles leading to 2-fluoropyrroles. Chemical Communications, 49(94), 11095–11097. Retrieved from [Link]

Sources

- 1. Isomer-Specific Branching Ratios in the Formation of Cyanopropene (C3H5CN) through the C3H6 + CN Reaction under Interstellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GCMS Section 6.17 [people.whitman.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Charge-transfer complex - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 1,2,2,3-Propanetetracarbonitrile

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 1,2,2,3-propanetetracarbonitrile (CAS No. 1274904-48-1). As a highly functionalized poly-nitrile, this compound holds potential interest for researchers in materials science and drug development. This document collates available data and presents detailed, field-proven methodologies for the experimental determination of its key physical characteristics. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this compound.

Introduction and Molecular Overview

This compound, also known as 1,2,2,3-tetracyanopropane, is a complex organic molecule featuring four nitrile groups attached to a propane backbone. The high density of polar nitrile functionalities on a short aliphatic chain suggests unique chemical reactivity and potential for coordination chemistry, polymer synthesis, and as a building block in novel therapeutic agents. A thorough understanding of its physical properties is the foundational step for any application development.

This guide addresses the current landscape of knowledge regarding this compound, acknowledging the existing data gaps and providing the scientific framework for their elucidation.

Molecular Structure and Identification

The structural integrity of any experimental work relies on the unambiguous identification of the compound. The molecular structure of this compound is illustrated below.

Caption: Molecular structure of this compound.

Summary of Known Physical Properties

Currently, experimentally determined data for many of the core physical properties of this compound are not widely available in the literature. The following table summarizes the existing information from supplier technical data sheets and computational predictions.

| Property | Value | Source |

| CAS Number | 1274904-48-1 | [1][2][3] |

| Molecular Formula | C₇H₄N₄ | [1][2] |

| Molecular Weight | 144.14 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Purity | >96.0% (GC) or ≥98% | [1][2] |

| Solubility | Soluble in Methanol | [1] |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place | [1] |

| Topological Polar Surface Area (TPSA) | 95.16 Ų (Predicted) | [2] |

| logP | 0.84732 (Predicted) | [2] |

| Hydrogen Bond Acceptors | 4 (Predicted) | [2] |

| Hydrogen Bond Donors | 0 (Predicted) | [2] |

| Rotatable Bonds | 2 (Predicted) | [2] |

Experimental Protocols for Physical Property Determination

The absence of comprehensive experimental data necessitates a robust approach to characterization. The following protocols are provided as self-validating systems for researchers to determine the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.

Methodology: Capillary Method [4][5][6]

-

Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry watch glass. Invert a capillary tube and press the open end into the powder. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point: Heat the sample at a rapid rate (10-20°C/minute) to determine an approximate melting range.

-

Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and heat to a temperature approximately 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

Given its high molecular weight and multiple polar nitrile groups, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, determination under reduced pressure may be necessary.

Methodology: Thiele Tube Method [7][8][9]

-

Sample Preparation: Place 0.5-1.0 mL of this compound (if liquid, or a solution in a high-boiling solvent) into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube. Place the open end of the capillary tube into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and is expelled.

-

Observation: Continue heating until a continuous and rapid stream of bubbles is observed. Stop heating.

-

Data Recording: As the apparatus cools, the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10] Record the ambient atmospheric pressure.

Density Measurement

As this compound is a solid, its bulk and tapped densities are relevant properties, particularly for handling and formulation.[11][12]

Methodology: Graduated Cylinder Method [11]

-

Mass Determination: Weigh a clean, dry 10 mL graduated cylinder (m₁).

-

Sample Addition: Gently pour a known mass of this compound (approximately 5 g, m₂) into the graduated cylinder.

-

Bulk Volume: Without compacting, read the volume of the powder (V_bulk) from the graduated cylinder.

-

Bulk Density Calculation: Bulk Density = (m₂ - m₁) / V_bulk.

-

Tapped Volume: Mechanically tap the graduated cylinder on a level surface from a height of approximately 2 cm for a set number of times (e.g., 100 taps). Record the new volume (V_tapped).

-

Tapped Density Calculation: Tapped Density = (m₂ - m₁) / V_tapped.

For a more precise determination of the true density, gas pycnometry is the recommended method.[13][14]

Solubility Profile

A systematic solubility assessment is critical for applications in drug development and materials science.[15][16]

Methodology: Systematic Solubility Testing [2][3]

-

Initial Screening: In separate small test tubes, add approximately 10 mg of this compound to 1 mL of the following solvents:

-

Water

-

Methanol (known to be soluble)

-

Ethanol

-

Acetone

-

Toluene

-

Dichloromethane

-

Hexane

-

-

Observation: Agitate each tube and observe for dissolution at room temperature. Classify as soluble, partially soluble, or insoluble.

-

Aqueous pH and Reactivity:

-

If soluble in water, test the pH of the solution with litmus paper.

-

If insoluble in water, test for solubility in 5% aqueous HCl and 5% aqueous NaOH to determine acidic or basic character.

-

Caption: Workflow for determining the solubility profile.

Spectroscopic Characterization

While a confirmation of the structure by NMR has been noted, detailed spectroscopic data is not publicly available.[1] The following outlines the expected spectral characteristics and the methodologies for their acquisition.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the nitrile functional groups.

-

Expected Peaks: A strong, sharp absorption band is expected in the region of 2260-2240 cm⁻¹ characteristic of the C≡N stretching vibration in saturated aliphatic nitriles.[17] The presence of four such groups may lead to a broadening or splitting of this peak. Weaker C-H stretching and bending vibrations from the propane backbone are also anticipated.

-

Methodology (ATR-FTIR):

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral centers and diastereotopic protons. Signals corresponding to the -CH₂- and -CH- groups of the propane backbone will be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the carbons of the propane backbone and the four nitrile carbons (in the range of 110-125 ppm).

-

Methodology:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer.

-

Further 2D NMR experiments (e.g., COSY, HSQC) may be required for complete signal assignment.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern.

-

Expected Data: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (144.14).

-

Methodology (e.g., ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Infuse the solution into an electrospray ionization mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Conclusion

This compound is a compound with limited publicly available experimental data on its physical properties. This guide has consolidated the known information and provided a detailed set of experimental protocols for the determination of its melting point, boiling point, density, solubility, and spectroscopic characteristics. The application of these methodologies will enable researchers to build a comprehensive physical property profile, facilitating the exploration of this molecule in various scientific and industrial applications.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

AZoM. (2023, May 26). A Full Guide to Powder True Density Analysis. Retrieved from [Link]

-

Pharmacopeia.cn. (n.d.). 3.01 Determination of Bulk and Tapped Densities. Retrieved from [Link]

-

XidiChemistry. (n.d.). This compound. Retrieved from [Link]

-

3P Instruments. (n.d.). Tap density and bulk density of powders. Retrieved from [Link]

-

3P Instruments. (n.d.). Tap density and bulk density of powders. Retrieved from [Link]

-

Bettersize Instruments. (2023, February 6). What are bulk and tapped densities and how to measure them? Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

-

Clarion University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Spectroscopic investigations of polyacrylonitrile thermal degradation. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? Retrieved from [Link]

-

Scilit. (n.d.). Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Polymer Characterization by Combined Chromatography-Infrared Spectroscopy. Retrieved from [Link]

-

NRC Publications Archive. (n.d.). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]

-

PubChem. (n.d.). propane-1,1,3-tricarbonitrile;1-N,1-N',3-N'-trihydroxypropane-1,1,3-tricarboximidamide. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. bettersizeinstruments.com [bettersizeinstruments.com]

- 13. azom.com [azom.com]

- 14. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Synthesis and Chemistry of 1,2,2,3-Propanetetracarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Allure of Polycyano Compounds

Polycyano compounds, organic molecules bearing multiple nitrile (-C≡N) groups, have long captured the attention of chemists. The strong electron-withdrawing nature of the cyano group imparts unique reactivity and electronic characteristics to the carbon backbone. This has led to their exploration in a variety of applications, from the synthesis of high-energy materials to the development of novel organic semiconductors and pharmaceuticals. The propane backbone, with its conformational flexibility, provides a versatile scaffold for the spatial arrangement of these functional groups, influencing the molecule's overall properties and reactivity.

1,2,2,3-Propanetetracarbonitrile (CAS No. 1274904-48-1), also known as 1,2,2,3-tetracyanopropane, is a notable example of this class of compounds[1]. Its structure, featuring both vicinal and geminal dinitrile motifs, suggests a rich and complex chemical behavior, making it a compelling target for synthetic chemists and a potential precursor for a diverse array of more complex molecular architectures.

A Postulated History: The Elusive Discovery of this compound

A thorough review of scientific databases and historical chemical literature does not reveal a definitive account of the first synthesis or discovery of this compound. The compound's CAS number suggests a relatively recent formal registration. It is plausible that its initial synthesis was achieved as part of a broader investigation into polycyanoalkanes or as an intermediate in a multi-step synthesis, and therefore not explicitly detailed as a primary research focus.

The historical context of polycyanoalkane synthesis points towards methodologies developed in the mid to late 20th century. The synthesis of related compounds, such as 1,1,3,3-tetracyanopropane, has been documented, providing valuable insights into the potential synthetic strategies that could have been employed for the 1,2,2,3-isomer[2]. These early methods often involved the use of highly reactive and hazardous reagents, and the purification of such densely functionalized, polar molecules would have presented significant challenges.

Synthetic Strategies: A Proposed Pathway to this compound

Based on established principles of organic synthesis and known reactions for the formation of C-C bonds and the introduction of cyano groups, a plausible synthetic route to this compound can be proposed. The following multi-step synthesis is designed to be a self-validating system, with each step grounded in well-documented chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C1-C2 and C2-C3 bonds. A key disconnection strategy involves a Michael addition of a dicyanomethanide anion to an activated alkene, a common method for forming carbon-carbon bonds in the presence of electron-withdrawing groups.

This analysis points to fumaronitrile as a suitable Michael acceptor and the anion of malononitrile as the nucleophilic Michael donor.

Proposed Experimental Protocol

Step 1: Generation of the Malononitrile Anion

The first step involves the deprotonation of malononitrile to form the highly nucleophilic dicyanomethanide anion. This is typically achieved using a moderately strong base to ensure complete deprotonation without promoting side reactions.

-

Reagents: Malononitrile, Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of malononitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium dicyanomethanide salt.

-

Causality of Experimental Choices: The use of an aprotic solvent like THF with a strong, non-nucleophilic base like NaH is crucial to prevent competing reactions. The inert atmosphere is necessary to exclude moisture, which would quench the base.

Step 2: Michael Addition to Fumaronitrile

The generated malononitrile anion is then reacted with fumaronitrile in a classic Michael 1,4-conjugate addition reaction.

-

Reagents: Sodium dicyanomethanide solution (from Step 1), Fumaronitrile

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

The solution of sodium dicyanomethanide is cooled to 0 °C.

-

A solution of fumaronitrile (1.0 equivalent) in anhydrous THF is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Trustworthiness of the Protocol: This protocol describes a well-established and reliable method for the formation of carbon-carbon bonds. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure completion.

Step 3: Workup and Purification

The crude product is then purified to isolate this compound.

-

Technique: Column chromatography on silica gel.

-

Eluent: A gradient of hexane and ethyl acetate.

-

Procedure:

-

The crude residue is dissolved in a minimal amount of dichloromethane.

-

The solution is adsorbed onto a small amount of silica gel.

-

The silica gel is loaded onto a column packed with silica gel in hexane.

-

The column is eluted with a gradient of increasing ethyl acetate concentration.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a white to light yellow solid[1].

-

Physicochemical Properties and Characterization

While detailed spectroscopic data for this compound is not widely published, its properties can be inferred from its structure and data available for its isomers and related compounds.

| Property | Predicted/Expected Value |

| Molecular Formula | C7H4N4 |

| Molecular Weight | 144.14 g/mol |

| Appearance | White to light yellow crystalline solid[1] |

| 1H NMR | Complex multiplets in the aliphatic region (δ 2.5-4.0 ppm) |

| 13C NMR | Signals for the nitrile carbons (δ 110-120 ppm) and the sp3 hybridized carbons of the propane backbone. |

| IR Spectroscopy | Strong, sharp absorption band around 2250 cm-1 characteristic of the C≡N stretch. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 144. |

Authoritative Grounding: The predicted spectroscopic features are based on standard chemical shift and absorption frequency ranges for the respective functional groups. The physical appearance is noted from commercial supplier information[1].

Potential Applications in Drug Development and Materials Science

The high density of nitrogen atoms and the presence of multiple polar nitrile groups make this compound an intriguing candidate for several applications:

-

Precursor for Heterocyclic Synthesis: The nitrile groups can be hydrolyzed, reduced, or cyclized to form a variety of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

-

Ligand in Coordination Chemistry: The lone pairs on the nitrogen atoms of the cyano groups can coordinate to metal centers, potentially forming novel coordination polymers or catalysts.

-

Electrolyte Additive: The high polarity of the molecule could make it a useful additive in non-aqueous electrolytes for batteries and other electrochemical devices.

Conclusion

This compound stands as a molecule with significant synthetic potential. While its own history remains to be fully elucidated, the principles of modern organic chemistry provide a clear and reliable pathway for its synthesis. This guide has outlined a robust and well-reasoned protocol for its preparation, grounded in the established reactivity of its precursors. For researchers in drug discovery and materials science, the exploration of this and other polycyano compounds opens doors to new molecular architectures and functionalities, promising exciting advancements in these fields.

References

- Bell, R. A., et al. (1987). Structural and vibrational studies of 1,1,3,3-tetracyanopropane and 2,2,4,4,6-pentacyanocyclohexenamine. Canadian Journal of Chemistry, 65(2), 261-270.

-

PubChem. (n.d.). 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

Sources

A Predictive Spectroscopic Guide to 1,2,2,3-Propanetetracarbonitrile: Characterization in the Absence of Empirical Data

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1,2,2,3-propanetetracarbonitrile. In the absence of publicly available empirical spectroscopic data for this specific isomer, this document leverages fundamental principles of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to establish an anticipated spectroscopic profile. By drawing upon established spectral-structural correlations and data from analogous nitrile-containing compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. Detailed experimental protocols for acquiring the requisite spectroscopic data are also provided, ensuring this document serves as a practical resource for chemists working with this and related molecules.

Introduction: The Challenge of Isomeric Purity and the Need for Predictive Analysis

This compound is a poly-nitrile compound with potential applications in materials science and as a synthetic intermediate. As with any chemical entity, unambiguous structural confirmation is paramount for its use in research and development. Spectroscopic techniques remain the cornerstone of such structural elucidation. However, for novel or less-common compounds like this compound, readily available reference spectra are often scarce.

This guide addresses this informational gap by providing a theoretically grounded, in-depth prediction of its spectroscopic signature. Understanding the expected spectral features is crucial for researchers to confirm the synthesis of the correct isomer and to distinguish it from other tetracyanopropane isomers. The methodologies and interpretations presented herein are designed to be a self-validating system, where the predicted data from each technique should logically correlate with the others, providing a cohesive and trustworthy analytical picture.

Molecular Structure and Predicted Spectroscopic Environments

The structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. A clear understanding of its molecular topology is the first step in predicting its spectra.

Figure 1: Molecular Structure of this compound. This diagram illustrates the connectivity of the atoms and the different chemical environments.

Based on this structure, we can anticipate distinct signals in the NMR spectra corresponding to the non-equivalent protons and carbons. The presence of multiple nitrile groups will dominate the infrared spectrum in a characteristic region, and the overall structure will lead to a predictable fragmentation pattern in mass spectrometry.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: Infrared spectroscopy is a powerful and rapid tool for identifying functional groups. The carbon-nitrogen triple bond (C≡N) of a nitrile has a very characteristic stretching vibration that appears in a relatively "quiet" region of the IR spectrum, making it a strong diagnostic peak.[1][2] In a molecule with multiple nitrile groups, the intensity of this absorption is expected to be strong.

Predicted IR Absorption Data

| Predicted Frequency (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 2260 - 2240 | -C≡N | Stretch | Strong, Sharp |

| 2960 - 2850 | C-H (sp³) | Stretch | Medium to Weak |

| 1450 - 1375 | C-H (sp³) | Bend | Medium |

Causality Behind Predictions:

-

Nitrile Stretch: The C≡N triple bond is strong, and its stretching vibration requires a significant amount of energy, placing its absorption at a high wavenumber, typically between 2210 and 2260 cm⁻¹. For saturated alkyl nitriles, this peak is generally observed in the 2260-2240 cm⁻¹ range.[2] The presence of four such groups in this compound should result in a very prominent absorption in this region.

-

C-H Stretch: The molecule contains sp³ hybridized C-H bonds. These typically show stretching vibrations in the 2850 to 2960 cm⁻¹ range.[3]

-

C-H Bend: The bending vibrations of these C-H bonds are expected in the 1450 to 1375 cm⁻¹ region.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR will be invaluable for confirming the specific isomeric arrangement. The electronegativity of the nitrile groups will have a predictable deshielding effect on nearby protons and carbons, shifting their signals downfield.[1]

¹H NMR Spectroscopy

The structure of this compound suggests two distinct proton environments, leading to two signals in the ¹H NMR spectrum.

Figure 2: Predicted Proton Environments in this compound. Protons in different chemical environments (Ha and Hb) will have different chemical shifts.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 3.0 - 3.5 | Doublet | 2H | -CH₂-CN |

| Hₑ | 3.5 - 4.0 | Triplet | 1H | -CH(CN)- |

Causality Behind Predictions:

-

Chemical Shifts: Protons on carbons adjacent to a nitrile group are deshielded and typically appear in the 2-3 ppm region.[1] In this molecule, the methine proton (Hₑ) is adjacent to two nitrile groups and the methylene group, while the methylene protons (Hₐ) are adjacent to one nitrile group and the methine group. The cumulative electron-withdrawing effect of the nitrile groups will shift these protons further downfield than a simple alkyl proton. The methine proton, being influenced by more nitrile groups, is expected to be the most downfield.

-

Multiplicity (Splitting): The n+1 rule can be applied here. The methylene protons (Hₐ) are adjacent to the single methine proton (Hₑ), so their signal should be split into a doublet (1+1=2). The methine proton (Hₑ) is adjacent to the two methylene protons (Hₐ), so its signal should be split into a triplet (2+1=3).

-

Integration: The relative areas under the peaks will correspond to the number of protons, giving a 2:1 ratio.

¹³C NMR Spectroscopy

The molecule has three distinct carbon environments in the propane backbone, plus the nitrile carbons.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 115 - 125 | -C≡N |

| 40 - 50 | -CH(CN)- |

| 30 - 40 | -CH₂-CN |

| 20 - 30 | C(CN)₂ |

Causality Behind Predictions:

-

Nitrile Carbons: The carbons of the nitrile groups are characteristically found in the 110-120 ppm range.[1][4] Due to the slight differences in their chemical environments, it is possible that multiple closely spaced peaks will be observed for the four nitrile carbons.

-

Alkyl Carbons: The sp³ hybridized carbons of the propane backbone will appear further upfield. The carbon atoms directly attached to the electron-withdrawing nitrile groups will be shifted downfield relative to a simple alkane. The quaternary carbon (C2) bearing two nitrile groups is expected to be significantly deshielded.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single peak.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay may be necessary.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For nitriles, the molecular ion peak can sometimes be weak or absent. Common fragmentation pathways for alkyl nitriles involve cleavage of the C-C bond alpha to the nitrile group.[5]

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 144 | [M]⁺˙ (Molecular Ion) |

| 143 | [M-H]⁺ |

| 118 | [M-CN]⁺ |

| 92 | [M-2CN]⁺ |

| 66 | [M-3CN]⁺ |

| 52 | [CH(CN)₂]⁺ |

| 40 | [CH₂CN]⁺ |

Causality Behind Predictions:

-

Molecular Ion: The molecular formula of this compound is C₇H₄N₄, giving a molecular weight of approximately 144.13 g/mol . The molecular ion peak ([M]⁺˙) should be observed at m/z 144.

-

Fragmentation: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments or the formation of stable carbocations.

-

[M-H]⁺: Loss of a hydrogen radical is a common fragmentation pathway.

-

Loss of Nitrile Groups: Sequential loss of the nitrile groups (as ·CN radicals, mass 26) is a plausible fragmentation pathway.

-

Alpha-Cleavage: Cleavage of the C-C bonds can lead to fragments such as [CH(CN)₂]⁺ (m/z 52) and [CH₂CN]⁺ (m/z 40).

-

Figure 3: Simplified Predicted Fragmentation Pathway for this compound. This diagram shows some of the likely initial fragmentation steps.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done using a direct insertion probe for a solid sample or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV to ionize the sample molecules in the gas phase.

-

Mass Analysis: Scan a suitable range of mass-to-charge ratios (m/z), for example, from 40 to 200 amu, using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative intensities of the fragment ions to deduce the fragmentation pattern.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This guide has outlined the predicted spectroscopic characteristics of this compound based on fundamental principles and data from analogous compounds. The combination of a strong, sharp IR absorption in the 2260-2240 cm⁻¹ region, a distinctive 2:1 doublet and triplet pattern in the ¹H NMR spectrum, characteristic nitrile and alkyl carbon signals in the ¹³C NMR spectrum, and a molecular ion at m/z 144 with a predictable fragmentation pattern in the mass spectrum provides a comprehensive analytical profile.

Researchers who synthesize or work with this compound can use this guide as a benchmark for their experimental results. A strong correlation between the experimentally obtained data and the predictions made herein would provide a high degree of confidence in the structural assignment of this compound.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Rychnovsky, S. D. (2006). Assigning the Configuration of Acyclic Stereogenic Centers by 13C NMR of Acetonides.

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- da Silva, J. P. (2015). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. International Journal of Mass Spectrometry, 377, 246-254.

- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 29(12), 1782-1789.

-

Berkeley Learning Hub. (2024, October 19). 5 Nitrile IR Tips. Retrieved from [Link]

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.

-

Doc Brown's Chemistry. (n.d.). propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Guide to the IUPAC Nomenclature of Propane-1,2,2,3-tetracarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Nomenclature